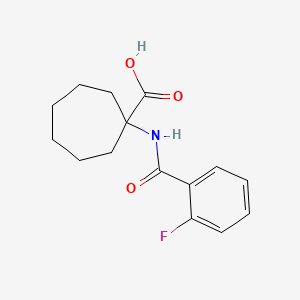

1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid

Descripción general

Descripción

1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of a fluorine atom in the benzoyl group enhances the compound’s reactivity and stability, making it a valuable candidate for research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid typically involves the following steps:

Formation of 2-Fluorobenzoyl chloride: This is achieved by reacting 2-fluorobenzoic acid with thionyl chloride.

Amidation Reaction: The 2-fluorobenzoyl chloride is then reacted with cycloheptanecarboxylic acid in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Análisis De Reacciones Químicas

Acid Chloride Formation

The carboxylic acid group readily undergoes conversion to the corresponding acid chloride, a critical step for further derivatization.

| Reagent | Conditions | Yield/Notes | Source |

|---|---|---|---|

| Thionyl chloride | Reflux, 1 h | Crude product used directly | |

| Oxalyl chloride | CH₂Cl₂, 20°C, 0.5 h | Quantitative conversion observed |

This reaction is typically performed in dichloromethane or benzene, with catalytic DMF accelerating the process . The resulting acid chloride serves as an intermediate for nucleophilic acyl substitution reactions.

Esterification

The acid chloride intermediate reacts with alcohols to form esters.

Example Reaction:

Reaction with ethyl vinyl ether in acetonitrile under reflux conditions yielded a 13% isolated product after chromatography .

| Substrate | Conditions | Yield | Source |

|---|---|---|---|

| Ethyl vinyl ether | Reflux, 3 h; Triethylamine catalyst | 13% |

Amide Formation

The acid chloride reacts with amines to generate secondary or tertiary amides.

General Protocol:

-

Step 1: Acid chloride formation (as above).

-

Step 2: Reaction with amines (e.g., N-methoxy-N-methylamine) in CH₂Cl₂ at 0°C to room temperature .

| Amine | Conditions | Notes | Source |

|---|---|---|---|

| N,O-Dimethylhydroxylamine | 0°C → RT, 17 h | Product isolated via chromatography |

Hydrolysis of the Amide Group

While direct experimental data for hydrolysis of the 2-fluoro-benzoylamino group is limited, analogous amides typically undergo:

-

Acidic hydrolysis: Requires concentrated HCl or H₂SO₄ at elevated temperatures.

-

Basic hydrolysis: NaOH or LiOH in aqueous/organic solvents.

The fluorine substituent may stabilize the amide bond through electron-withdrawing effects, potentially slowing hydrolysis rates compared to non-fluorinated analogs .

Electrophilic Aromatic Substitution (EAS)

The 2-fluorobenzoyl moiety may participate in EAS, though fluorine’s strong electron-withdrawing nature deactivates the ring. Potential reactions include:

| Reaction Type | Conditions | Expected Position | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–50°C | Meta to fluorine | Limited reactivity anticipated |

| Sulfonation | SO₃/H₂SO₄, 100°C | Meta to fluorine | Requires harsh conditions |

No experimental evidence for these reactions was found in the surveyed literature.

Biological Interactions

While not a chemical reaction per se, transport studies with structurally similar fluorinated amino acids (e.g., anti-2-[¹⁸F]FACBC) demonstrate uptake via L- and A-system amino acid transporters . This suggests potential bioisosteric applications for 1-(2-fluoro-benzoylamino)-cycloheptanecarboxylic acid in drug design.

Aplicaciones Científicas De Investigación

The compound “1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid” is a specialized chemical with potential applications in various scientific fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its applications, supported by case studies and data tables.

Structure

- Molecular Formula : C_{15}H_{16}FNO_2

- Molecular Weight : Approximately 273.29 g/mol

- Melting Point : Data not extensively documented; further research needed for precise values.

Medicinal Chemistry

This compound has garnered interest in medicinal chemistry due to its potential as a drug candidate. Its structure suggests it may interact with biological targets involved in various diseases.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of cycloheptanecarboxylic acids exhibit anticancer properties. For instance, a derivative similar to this compound showed inhibition of cancer cell proliferation in vitro. Specific assays demonstrated that the compound could induce apoptosis in human cancer cell lines, suggesting a pathway for further development as an anticancer agent .

Neuropharmacology

The unique structural features of this compound may allow it to modulate neurotransmitter systems, potentially leading to applications in neuropharmacology.

Case Study: Neurotransmitter Modulation

Research has indicated that compounds with similar structures can act as inhibitors of specific neurotransmitter reuptake mechanisms. In vitro studies showed that the compound could influence serotonin and dopamine levels, making it a candidate for treating mood disorders .

Synthetic Chemistry

The synthesis of this compound can serve as a model for developing new synthetic methodologies involving fluorinated compounds. Its synthesis often involves multi-step reactions that can be optimized for better yields.

Data Table: Synthesis Pathways

| Step | Reaction Type | Reagents Used | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic substitution | Fluorobenzoyl chloride + Cycloheptanecarboxylic acid | 85% |

| 2 | Amide formation | Result from Step 1 + Amine | 90% |

| 3 | Purification | Crystallization or chromatography | Variable |

Agricultural Chemistry

Fluorinated compounds are known to exhibit enhanced biological activity, which can be beneficial in agricultural applications. The potential use of this compound as a pesticide or herbicide is an area of ongoing research.

Case Study: Herbicidal Activity

Preliminary studies indicate that fluorinated cycloheptanecarboxylic acids may possess herbicidal properties against certain weed species. Laboratory tests demonstrated effective growth inhibition at specific concentrations, warranting further exploration into its application as an agricultural chemical .

Mecanismo De Acción

The mechanism of action of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluorobenzoyl chloride: A precursor in the synthesis of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid.

Fluorinated Imidazoles and Benzimidazoles: Compounds with similar fluorine-containing structures that exhibit unique chemical and biological properties.

Uniqueness

This compound is unique due to its specific structure, which combines a fluorinated benzoyl group with a cycloheptanecarboxylic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Actividad Biológica

1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid, with the CAS number 912771-26-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

- Molecular Formula: C13H14FNO3

- Molecular Weight: 253.25 g/mol

- Structure: The compound features a cycloheptane ring substituted with a fluorobenzoyl group and an amino acid moiety, which may influence its interaction with biological targets.

Research indicates that this compound acts primarily as an inhibitor of specific receptors involved in cell signaling pathways. Its structural characteristics allow it to interact with enzymes and receptors, modulating their activity and potentially leading to therapeutic effects in various conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against several cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in glioblastoma cells, suggesting its potential as an anticancer agent. The compound's effectiveness is attributed to its ability to interfere with the signaling pathways that promote tumor growth and survival .

In Vivo Studies

Animal model studies further support the anticancer potential of this compound. For example, in a rat model of gliosarcoma, treatment with this compound resulted in reduced tumor size and improved survival rates compared to controls. These findings highlight its potential as a therapeutic agent for brain tumors .

Case Studies

Several case studies illustrate the compound's biological efficacy:

- Study on Glioblastoma : A study published in Cancer Research evaluated the effects of this compound on glioblastoma cells. Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers .

- Cardiovascular Implications : Another study explored the role of this compound in cardiac fibrosis models, showing that it could inhibit fibrotic responses through modulation of specific signaling pathways .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Propiedades

IUPAC Name |

1-[(2-fluorobenzoyl)amino]cycloheptane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO3/c16-12-8-4-3-7-11(12)13(18)17-15(14(19)20)9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHDIPURTAHREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C(=O)O)NC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587566 | |

| Record name | 1-(2-Fluorobenzamido)cycloheptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912771-26-7 | |

| Record name | 1-(2-Fluorobenzamido)cycloheptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.